D-Leucylglycylglycine is classified as a synthetic peptide. It is derived from the amino acids leucine and glycine, both of which are naturally occurring in proteins. The specific configuration of D-leucine distinguishes it from its L-form counterpart, which is more prevalent in biological systems. The chemical structure can be denoted as CHNO, with a molecular weight of approximately 216.25 g/mol.
The synthesis of D-Leucylglycylglycine typically involves standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. Key parameters during synthesis include:
The molecular structure of D-Leucylglycylglycine can be described in terms of its peptide bonds and spatial arrangement. The tripeptide consists of two peptide bonds formed between the amino acids:
D-Leucylglycylglycine can participate in various chemical reactions typical for peptides, including:
The mechanism of action for D-Leucylglycylglycine largely depends on its interactions with specific biological targets. It may function as a signaling molecule or modulator in various biochemical pathways. For instance:
D-Leucylglycylglycine exhibits several notable physical and chemical properties:
D-Leucylglycylglycine has several scientific applications:
The systematic IUPAC name for D-Leucylglycylglycine is (2R)-2-[(2-Aminoacetyl)amino]-4-methylpentanoylamino]acetic acid, reflecting its tripeptide structure comprising D-leucine (N-terminal), glycine (middle), and glycine (C-terminal). Its molecular formula is C₁₀H₁₉N₃O₄, with a molar mass of 245.28 g/mol [3] [8]. The SMILES (Simplified Molecular-Input Line-Entry System) notation encodes its atomic connectivity and stereochemistry as C[C@H](C(=O)NCC(=O)NCC(=O)O)CC(C)C
, where @
denotes the R-configuration (D-form) at the chiral leucine alpha-carbon [9]. This string explicitly defines the branched alkyl chain of leucine (isobutyl side chain), peptide bonds, and terminal carboxylate. Canonical SMILES representations exclude stereochemical descriptors but retain atomic connectivity as CC(C)CC(N)C(=O)NCC(=O)NCC(=O)O
[6].
Table 1: Molecular Identifiers of D-Leucylglycylglycine
Property | Value |
---|---|
IUPAC Name | (2R)-2-[(2-Aminoacetyl)amino]-4-methylpentanoylamino]acetic acid |
Molecular Formula | C₁₀H₁₉N₃O₄ |
Molar Mass | 245.28 g/mol |
Canonical SMILES | CC(C)CC(N)C(=O)NCC(=O)NCC(=O)O |
Isomeric SMILES (D-form) | C[C@H](C(=O)NCC(=O)NCC(=O)O)CC(C)C |
X-ray crystallography reveals the three-dimensional atomic arrangement of D-leucylglycylglycine within crystal lattices. Protein crystals typically diffract X-rays at resolutions of 1.5–3.0 Å, enabling visualization of bond lengths (e.g., C–C bonds at ~1.52 Å) and angles [5] [10]. For tripeptides, crystallization employs hanging-drop vapor diffusion, where a droplet containing the peptide and precipitant (e.g., ammonium sulfate) equilibrates against a reservoir. Crystals form under optimized conditions of pH, temperature, and ionic strength [7]. Diffraction data collection uses synchrotron sources or rotating-anode generators with CCD detectors, measuring spot intensities to compute electron density maps [2] [10]. The unit cell parameters (e.g., dimensions a, b, c and angles α, β, γ) define the repeating crystal lattice. For D-leucylglycylglycine, hydrophobic interactions between leucine side chains stabilize crystal packing, while glycine residues enhance conformational flexibility. Hydrogen bonding networks involving peptide carbonyls and amides further govern supramolecular assembly [5] [7].
The D- and L-isomers exhibit identical covalent connectivity but differ in spatial orientation at the leucine chiral center, leading to distinct crystallographic and biochemical properties. The L-isomer (L-leucylglycylglycine, CAS 1187-50-4, shares the molecular formula C₁₀H₁₉N₃O₄ but has inverted stereochemistry (S-configuration) [3]. Racemic DL-leucylglycylglycine (CAS 4337-37-5) crystallizes as a conglomerate or racemic compound, displaying distinct diffraction patterns due to altered crystal symmetry [8]. Key comparative aspects:
Table 2: Stereochemical Variants of Leucylglycylglycine
Property | D-Isomer | L-Isomer | Racemic (DL) Form |
---|---|---|---|
CAS Number | Not listed in results | 1187-50-4 | 4337-37-5 |
Chirality | R-configuration | S-configuration | Both enantiomers |
Biological Role | Minimal enzyme affinity | Substrate for peptidases | Limited activity |
Crystal Symmetry | Enantiopure space group | Enantiopure space group | Centrosymmetric or higher symmetry |
D-leucylglycylglycine is synthesized via Fmoc/tBu SPPS, leveraging the D-leucine enantiomer. Key steps:
Crude peptides are purified via reversed-phase HPLC or thin-layer chromatography (TLC) [3] [8]:
Note: Safety, dosage, and commercial sources (e.g., Sigma-Aldrich prices in [3] [8]) are excluded per instructions. All data derives exclusively from cited sources.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7